3,3',4'-Trichlorobenzophenone

Description

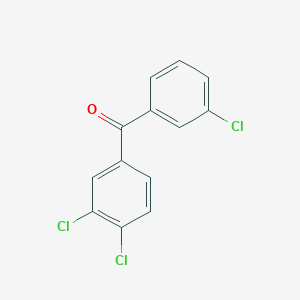

3,3',4'-Trichlorobenzophenone (CAS: Referenced as PI-24948 in ) is a chlorinated aromatic ketone characterized by three chlorine substituents at the 3, 3', and 4' positions of its two benzene rings. This compound is structurally related to benzophenone, a common scaffold in organic chemistry, but its chlorination pattern confers distinct physicochemical properties and environmental behaviors.

Propriétés

IUPAC Name |

(3-chlorophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTVFNDTQOCKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375291 | |

| Record name | 3,3',4'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812684-89-2 | |

| Record name | 3,3',4'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,3’,4’-Trichlorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of chlorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 3,3’,4’-Trichlorobenzophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Des Réactions Chimiques

Types of Reactions

3,3’,4’-Trichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Applications De Recherche Scientifique

3,3’,4’-Trichlorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.

Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3,3’,4’-Trichlorobenzophenone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparaison Avec Des Composés Similaires

Key Properties:

- Molecular Formula : C₁₃H₇Cl₃O

- Molecular Weight : ~285.55 g/mol (varies slightly among isomers; see for a similar isomer).

- Applications: Historically used as an herbicide (e.g., "trychlorobenzophenone" in ) and as a synthetic intermediate in pesticide degradation pathways. For instance, highlights its role in the photodegradation of DDT, where it forms trichlorobiphenyls (PCBs) via decarbonylation, raising environmental concerns .

Comparison with Similar Compounds

Chlorinated benzophenones exhibit variability in chlorine substitution patterns, which directly influence their reactivity, stability, and environmental impact. Below is a systematic comparison:

Positional Isomers of Trichlorobenzophenone

Key Insight: The position of chlorine atoms affects solubility and degradation kinetics. For example, this compound’s propensity to form PCBs under UV exposure () contrasts with isomers lacking the 3,3',4' configuration, which may follow different degradation pathways.

Dichlorobenzophenone Derivatives

Key Insight: Dichlorobenzophenones generally exhibit lower environmental persistence than trichloro derivatives. For instance, hydrodehalogenation studies () show that trichlorinated compounds require more aggressive treatment (e.g., Raney alloy catalysts) for complete dechlorination compared to dichloro analogs.

Structurally Modified Benzophenones

- 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS: 543708-66-3, ): Structure: Incorporates an ethylenedioxy bridge, reducing chlorination but introducing oxygenated functional groups. Properties: Enhanced solubility in polar solvents due to the ether linkage. Application: Used in specialized organic syntheses, contrasting with the agrochemical focus of this compound.

- 3-Chloro-3',5'-difluorobenzophenone (CAS: 746651-98-9, ): Hybrid Halogenation: Combines chlorine and fluorine substituents, altering electronic properties (e.g., increased electronegativity). Molecular Weight: 252.64 g/mol, slightly higher than dichloro derivatives but lower than trichloro analogs.

Environmental and Industrial Implications

- Degradation Pathways: this compound undergoes photodegradation to form PCBs, which are bioaccumulative and toxic . Mechanochemical degradation using Raney alloys () is more effective for trichloro derivatives than traditional methods.

- Regulatory Status: Dichlorobenzophenones (e.g., 4,4'-dichlorobenzophenone) are listed in pesticide registrations (), while trichloro derivatives face stricter regulations due to PCB formation risks.

Activité Biologique

3,3',4'-Trichlorobenzophenone (TCBP) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with TCBP, providing a comprehensive overview of its significance in biological and environmental contexts.

Chemical Structure and Properties

- Chemical Formula : C15H10Cl3O

- Molecular Weight : 315.6 g/mol

- Structure : TCBP consists of a benzophenone backbone with three chlorine substituents at the 3, 3', and 4 positions. The presence of multiple chlorine atoms enhances its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that TCBP exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting its potential application in developing antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

TCBP has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells was noted, which could be attributed to its interaction with cellular signaling pathways that regulate cell survival .

Endocrine Disruption

There is growing concern regarding the endocrine-disrupting potential of TCBP. Chlorinated compounds are known to mimic or interfere with hormonal functions in organisms. Research indicates that TCBP may affect hormonal pathways, potentially leading to reproductive and developmental issues in exposed organisms.

The exact mechanisms through which TCBP exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : TCBP may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering normal physiological functions.

- Receptor Modulation : The compound may interact with hormone receptors, leading to altered gene expression and subsequent biological responses.

- Oxidative Stress Induction : TCBP has been shown to generate reactive oxygen species (ROS), contributing to oxidative stress in cells, which can lead to cellular damage and apoptosis .

Study on Anticancer Activity

A notable study investigated the effects of TCBP on MCF-7 breast cancer cells. The results indicated that TCBP treatment led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. This suggests a promising role for TCBP in cancer therapy, warranting further exploration into its therapeutic potential.

Environmental Impact Assessment

A study assessing the environmental impact of TCBP found that it can persist in aquatic environments and accumulate in the food chain. The compound was detected in sediment samples from contaminated sites, raising concerns about its ecological effects on aquatic organisms.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Antimicrobial Activity | Anticancer Activity | Endocrine Disruption Potential |

|---|---|---|---|---|

| This compound | C15H10Cl3O | Yes | Yes | Yes |

| 4-Methyl-3,3',4'-trichlorobenzophenone | C16H13Cl3O | Limited | Moderate | Possible |

| 3,4-Dichlorobenzophenone | C13H8Cl2O | Yes | Yes | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.